molecular formula C11H22N2O3 B1447198 L-Isoleucine, L-norvalyl- CAS No. 200618-43-5

L-Isoleucine, L-norvalyl-

Cat. No.: B1447198
CAS No.: 200618-43-5
M. Wt: 230.3 g/mol
InChI Key: AICRNEMNHHFOHU-CIUDSAMLSA-N
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Description

“L-Isoleucine, L-norvalyl-” is a compound with the linear formula C11H22N2O3 and a molecular weight of 230.31 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of L-valine, which is structurally similar to L-isoleucine, starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .


Molecular Structure Analysis

The molecular structure of L-Isoleucine, L-norvalyl- is characterized by its linear formula C11H22N2O3 . The structure of L-isoleucine, a component of this compound, includes an α-amino group (which is in the protonated −NH +3 form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO − form under biological conditions), and a hydrocarbon side chain .


Chemical Reactions Analysis

The degradation of isoleucine, a component of L-Isoleucine, L-norvalyl-, is associated with the lag phase of microbial growth . The absence of L-valine and L-leucine can trigger the attenuation control of the ilvBN operon .

Scientific Research Applications

1. Role in Amino Acid Fermentation and Biosynthesis

L-Isoleucine and L-norvalyl have been studied in the context of amino acid fermentation and biosynthesis. Research indicates that these compounds can be by-products in isoleucine fermentation processes. For instance, a study by Kisumi et al. (1976) found L-norvaline and L-homoisoleucine as by-products in isoleucine fermentation by Serratia marcescens (Kisumi et al., 1976). Another study by Terasawa et al. (1991) showed that the formation of norvaline (Nva), an unwanted by-product, was reduced by using a specific mutant strain during the isoleucine production process (Terasawa et al., 1991).

2. Proteome-wide Mistranslation Analysis

L-norvalyl- is also relevant in mistranslation studies within proteomics. Cvetesic et al. (2016) used mass spectrometry to analyze the misincorporation of norvaline in protein synthesis, highlighting its significance in understanding translational errors (Cvetesic et al., 2016).

3. Study of Amino Acid Misincorporation

The misincorporation of non-proteinogenic amino acids like norvaline into proteins is a critical area of study. A research by Škibola et al. (2022) investigated the effects of norvaline misincorporation on protein structure, contributing to the understanding of protein stability and toxicity (Škibola et al., 2022).

4. Enzymatic Synthesis and Biocatalysis

L-norvalyl- also plays a role in enzymatic synthesis and biocatalysis. Chiriac et al. (2008) developed an efficient method for stereospecific enzymatic synthesis of L-norvaline, highlighting its application in biotechnological processes (Chiriac et al., 2008).

5. Analytical Chemistry Applications

In the field of analytical chemistry, L-norvalyl- compounds have been utilized as stationary phases in chromatography. Parr and Howard (1972) synthesized N-Trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester for enantiomeric separation of amino acids, demonstrating its practical utility in analytical methods (Parr & Howard, 1972).

6. Molecular and Structural Biology

Studies also extend to molecular and structural biology. Dalhus and Görbitz (1999) examined the molecular aggregation in crystalline complexes of L-isoleucine and L-norvaline, providing insights into amino acid interactions at the molecular level (Dalhus & Görbitz, 1999).

Mechanism of Action

Leucine and isoleucine, components of L-Isoleucine, L-norvalyl-, possess antioxidative and anti-inflammatory properties . Leucine protects cells from H2O2-induced oxidative stress by generating more ATP to supplement energy demands, while isoleucine improves the deficit in peroxisome transport and promotes acetyl-CoA production .

Future Directions

Future research could focus on enhancing the current L-valine production strategies, which could be relevant to L-Isoleucine, L-norvalyl- . Additionally, the potential of producing L-isoleucine crystals with the aid of electric potential and its effect on the nucleation kinetics of L-isoleucine could be explored .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICRNEMNHHFOHU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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